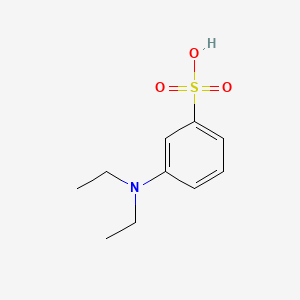
Piperidinium-Pentamethylendithiocarbamate
Übersicht
Beschreibung
Piperidinium pentamethylenedithiocarbamate is a useful research compound. Its molecular formula is C11H22N2S2 and its molecular weight is 246.4 g/mol. The purity is usually 95%.
The exact mass of the compound Piperidinium pentamethylenedithiocarbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4712. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperidinium pentamethylenedithiocarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidinium pentamethylenedithiocarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben verzweigte mikroporöse Poly(Arylpiperidinium)-Membranen unter Verwendung stereo-kontortierter Spirobifluoren-Monomere entwickelt. Diese Membranen weisen eine ultrahohe Cl−-Leitfähigkeit (120 mS cm−1 bei 80 °C), hervorragende mechanische und chemische Stabilität sowie Lösungsprozessfähigkeit auf. Sie können in RFBs eingesetzt werden und liefern bei hohen Stromdichten rekordverdächtige Leistungen .
- Anwendung: Aktuelle Forschung konzentriert sich auf intra- und intermolekulare Reaktionen, die zu verschiedenen Piperidinderivaten führen, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
- Anwendung: Piperidinium-funktionalisierte Cycloocten-Monomere können durch photokatalytische Hydroaminierung von Cyclooctadien mit Piperidin hergestellt werden. Diese Monomere ergeben Hochleistungs-AAEMs .
Ionenaustauschmembranen für Energiespeicherung und -umwandlung
Synthese von Piperidinderivaten
Hochleistungs-Anionenaustauschmembranen (AAEMs)
Zusammenfassend lässt sich sagen, dass Piperidinium-Pentamethylendithiocarbamate vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von der Energiespeicherung bis zur organischen Synthese und darüber hinaus. Seine vielseitigen Anwendungen unterstreichen seine Bedeutung für die Weiterentwicklung nachhaltiger Technologien und grundlegender Forschung. 🌟
Wirkmechanismus
Mode of Action
Some studies suggest that it may inhibit the growth and reproduction of pathogens, thus protecting plants . More research is needed to fully understand how piperidinium pentamethylenedithiocarbamate interacts with its targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some studies suggest that it may inhibit the growth and reproduction of pathogens, thus protecting plants . More research is needed to fully understand the effects of piperidinium pentamethylenedithiocarbamate’s action .
Action Environment
Therefore, it is currently unknown how environmental factors may influence its action .
Biochemische Analyse
Biochemical Properties
It is known that piperidine, a major component of the compound, has been observed to have therapeutic properties, including anticancer potential
Cellular Effects
Piperidine, a component of the compound, has been observed to have effects on various types of cells, including cancer cells
Molecular Mechanism
Piperidine, a component of the compound, has been observed to regulate several crucial signaling pathways essential for the establishment of cancers
Eigenschaften
IUPAC Name |
piperidine;piperidine-1-carbodithioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS2.C5H11N/c8-6(9)7-4-2-1-3-5-7;1-2-4-6-5-3-1/h1-5H2,(H,8,9);6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFZKRMYBKEXBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC1.C1CCN(CC1)C(=S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883288 | |
| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-77-1 | |
| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PMP (accelerator) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Accelerator 552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Accelerator 552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperidinecarbodithioic acid, compd. with piperidine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperidinium piperidine-1-carbodithioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINIUM PENTAMETHYLENEDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K715ND7EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does piperidinium pentamethylenedithiocarbamate contribute to the vulcanization of rubber?
A1: The abstract suggests that piperidinium pentamethylenedithiocarbamate, in conjunction with sulfur and zinc propionate, forms a vulcanizing system. While the exact mechanism isn't detailed, the research observes that adding this system to rubber solutions causes the colloidal rubber units to increase in size []. This aggregation is attributed to the vulcanization process, suggesting piperidinium pentamethylenedithiocarbamate plays a role in forming crosslinks between rubber molecules. The decreased viscosity observed further supports this, indicating reduced "interlocking" between the now larger, vulcanized units [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














